molecular formula C26H29N3O3 B11360877 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide CAS No. 891392-30-6

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11360877
CAS No.: 891392-30-6
M. Wt: 431.5 g/mol
InChI Key: KWYIRIDJNLUGTO-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the phthalazinone derivative with 4-methoxyphenylpropanamide. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group in the phthalazinone core can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the phthalazinone core is known for its potential as an enzyme inhibitor. This compound could be explored for its inhibitory effects on specific enzymes, which may have therapeutic implications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 2-(4-chlorophenyl)-4H-phthalazin-1-one, share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical reactivity.

    Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide have similar amide linkages but lack the phthalazinone core, resulting in different properties and applications.

Uniqueness

The uniqueness of 2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

891392-30-6

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C26H29N3O3/c1-16-9-10-17(2)23(15-16)24-21-7-5-6-8-22(21)26(31)29(28-24)18(3)25(30)27-19-11-13-20(32-4)14-12-19/h9-15,18H,5-8H2,1-4H3,(H,27,30)

InChI Key

KWYIRIDJNLUGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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